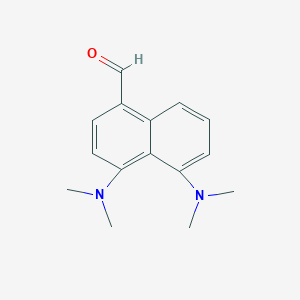

4,5-Bis(dimethylamino)naphthalene-1-carbaldehyde

Description

4,5-Bis(dimethylamino)naphthalene-1-carbaldehyde is a naphthalene derivative featuring a carbaldehyde (-CHO) group at position 1 and two dimethylamino (-N(CH₃)₂) groups at positions 4 and 3. This structural arrangement confers unique electronic and reactivity properties, distinguishing it from related aromatic compounds.

Properties

IUPAC Name |

4,5-bis(dimethylamino)naphthalene-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-16(2)13-7-5-6-12-11(10-18)8-9-14(15(12)13)17(3)4/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGPIRLWHNADLTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C2C(=C(C=C1)C=O)C=CC=C2N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(dimethylamino)naphthalene-1-carbaldehyde typically involves the reaction of 4,5-diaminonaphthalene with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product. The aldehyde group is introduced through a subsequent formylation reaction using reagents such as formic acid or formaldehyde.

Industrial Production Methods

Industrial production of 4,5-Bis(dimethylamino)naphthalene-1-carbaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to optimize yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(dimethylamino)naphthalene-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: 4,5-Bis(dimethylamino)naphthalene-1-carboxylic acid.

Reduction: 4,5-Bis(dimethylamino)naphthalene-1-methanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Proton Sponge Properties

Proton Sponge Functionality

DMAN is recognized as a "proton sponge" due to its ability to stabilize protons through resonance and steric effects. This property is utilized in various chemical reactions where the control of protonation states is critical. For instance, it can facilitate reactions involving weak acids or bases by providing a stable environment for proton transfer .

Case Study: Organic Synthesis

In organic synthesis, DMAN has been employed as a base in several reactions, including alkylation and acylation processes. It acts effectively to promote the formation of thiazole rings through alkylation with chloro/bromoketones, demonstrating its utility in generating complex organic molecules .

Material Science Applications

Conductive Polymers

DMAN derivatives have been investigated for their potential in creating conductive polymers. The compound's ability to form π-conjugated systems makes it suitable for applications in organic electronics. Research indicates that oligomers based on DMAN can exhibit high charge carrier mobility, which is essential for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Table 1: Properties of DMAN-based Oligomers

| Property | Value |

|---|---|

| Charge Carrier Mobility | High |

| Conjugation Type | π-Conjugated |

| Application | OLEDs, Photovoltaics |

Biochemical Applications

Fluorescent Probes

Due to its strong fluorescence properties, DMAN is used as a fluorescent probe in biochemical assays. The compound's ability to undergo protonation leads to significant changes in its spectral properties, making it useful for detecting pH changes or monitoring biological processes .

Case Study: pH Sensing

DMAN derivatives have been developed as pH sensors where the fluorescence intensity varies with pH changes. This application is particularly relevant in biological systems where monitoring pH is crucial for understanding metabolic processes.

Photophysical Studies

Switchable Systems

Research has demonstrated that DMAN can be integrated into switchable systems where its electronic properties can be toggled through external stimuli such as light or pH changes. This feature is valuable in designing molecular switches and transistors that could lead to advancements in nanoelectronics .

Synthetic Chemistry

Building Block for Complex Molecules

DMAN serves as a versatile building block in synthetic chemistry, allowing chemists to create complex molecular architectures through various coupling reactions. Its reactivity can be tailored by modifying substituents on the naphthalene ring, leading to a diverse range of derivatives suitable for different applications .

Mechanism of Action

The mechanism of action of 4,5-Bis(dimethylamino)naphthalene-1-carbaldehyde involves its interaction with specific molecular targets. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Differences

The compound’s reactivity and electronic properties are heavily influenced by the interplay between its electron-donating dimethylamino groups and the electron-withdrawing carbaldehyde moiety. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Group Comparisons

Electronic and Reactivity Profiles

- Aldehyde Reactivity: The carbaldehyde group in 4,5-Bis(dimethylamino)naphthalene-1-carbaldehyde facilitates nucleophilic additions (e.g., Schiff base formation), contrasting with Michler’s Ketone’s ketone group, which is less reactive .

- Basicity: Unlike Proton Sponge, which exhibits extreme basicity due to steric strain and DMA group positioning, the carbaldehyde group in 4,5-Bis(dimethylamino)naphthalene-1-carbaldehyde likely reduces overall basicity, aligning it more with neutral aromatic aldehydes .

- This contrasts with Michler’s Ketone, where conjugation extends across the benzophenone core .

Biological Activity

4,5-Bis(dimethylamino)naphthalene-1-carbaldehyde (CAS No. 127348-74-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 270.33 g/mol. It features two dimethylamino groups and an aldehyde functional group attached to a naphthalene ring, contributing to its reactivity and biological interactions.

| Property | Value |

|---|---|

| CAS No. | 127348-74-7 |

| Molecular Formula | C₁₆H₁₈N₂O |

| Molecular Weight | 270.33 g/mol |

| Purity | ≥95% |

Synthesis

The synthesis of 4,5-Bis(dimethylamino)naphthalene-1-carbaldehyde typically involves the reaction of naphthalene derivatives with dimethylamine and subsequent aldehyde formation through oxidation processes. Various synthetic routes have been reported, including the use of arylation methods that enhance the compound's structural diversity and functionalization potential .

The biological activity of 4,5-Bis(dimethylamino)naphthalene-1-carbaldehyde is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The compound has been shown to act as an enzyme inhibitor by binding to the active sites of various enzymes, thus modulating their activity .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For example, a study reported that treatment with 4,5-Bis(dimethylamino)naphthalene-1-carbaldehyde resulted in a dose-dependent decrease in cell viability in breast cancer cells, with IC50 values ranging from 10 to 30 µM depending on the cell line tested .

Enzyme Inhibition

The compound has been investigated for its role in inhibiting specific enzymes involved in cancer metabolism. It has shown promise as a potential therapeutic agent against enzymes such as carbonic anhydrase and certain kinases that are overexpressed in cancer cells .

Case Studies

-

Study on Anticancer Activity

- Objective: To evaluate the cytotoxic effects of 4,5-Bis(dimethylamino)naphthalene-1-carbaldehyde on breast cancer cells.

- Method: MTT assay was conducted on MCF-7 and MDA-MB-231 cell lines.

- Results: Significant reduction in cell viability was observed at concentrations above 20 µM, with apoptosis confirmed through flow cytometry analysis.

-

Enzyme Inhibition Study

- Objective: To assess the inhibitory effects on carbonic anhydrase.

- Method: Enzyme kinetics were analyzed using varying concentrations of the compound.

- Results: The compound displayed competitive inhibition with a Ki value of approximately 15 µM, suggesting its potential as a lead compound for developing enzyme inhibitors .

Q & A

Q. What are the recommended methods for synthesizing 4,5-Bis(dimethylamino)naphthalene-1-carbaldehyde at the laboratory scale?

A common approach involves the formylation of 4,5-Bis(dimethylamino)naphthalene using Vilsmeier-Haack conditions (POCl₃/DMF). Key steps include:

- Reagent preparation : Mix DMF with POCl₃ under anhydrous conditions at 0–5°C.

- Reaction : Add 4,5-Bis(dimethylamino)naphthalene dissolved in dichloromethane, followed by reflux at 40–50°C for 6–8 hours.

- Workup : Quench with ice-water, neutralize with NaHCO₃, and extract with ethyl acetate.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- NMR spectroscopy : Confirm the aldehyde proton (δ 9.8–10.2 ppm) and dimethylamino groups (δ 2.8–3.2 ppm).

- Mass spectrometry : Use ESI-MS or MALDI-TOF to verify the molecular ion peak ([M+H]⁺ expected at m/z ~283).

- HPLC analysis : Employ a reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%).

- Elemental analysis : Validate C, H, N content against theoretical values .

Q. What safety protocols are critical during handling and storage?

- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation or skin contact due to potential irritancy.

- Storage : Keep in amber vials under inert gas (N₂ or Ar) at 2–8°C to prevent aldehyde oxidation.

- Disposal : Follow hazardous waste regulations (e.g., incineration by licensed facilities) .

Advanced Research Questions

Q. How does this compound perform as a catalyst or intermediate in multicomponent reactions?

In peptide synthesis, derivatives of bis(dimethylamino)naphthalene are used to activate carboxyl groups. For example:

- Coupling reactions : Combine with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to enhance amide bond formation.

- Optimization : Use collidine (2,4,6-trimethylpyridine) as a base to minimize racemization in SPPS (solid-phase peptide synthesis) .

Q. What strategies are effective for functionalizing the aldehyde group while preserving the dimethylamino substituents?

- Nucleophilic addition : React with Grignard reagents (e.g., MeMgBr) to form secondary alcohols.

- Reductive amination : Use NaBH₃CN or H₂/Pd-C with primary amines to generate Schiff bases.

- Halogenation : Introduce bromine at the 8-position via electrophilic substitution (e.g., Br₂ in acetic acid), though steric hindrance from dimethylamino groups may require elevated temperatures .

Q. How can researchers resolve contradictions in toxicity data across studies?

- Risk of bias assessment : Apply standardized questionnaires (e.g., Table C-6/C-7 in ) to evaluate randomization, blinding, and outcome completeness.

- Dose-response analysis : Use nonlinear regression to identify threshold effects.

- Meta-analysis : Pool data from studies with low risk of bias (e.g., adequate exposure characterization and controlled confounding variables) .

Q. What comparative studies exist between this compound and structurally related benzophenones (e.g., Michler’s Ketone)?

- Electronic effects : The naphthalene backbone provides extended conjugation, shifting UV-Vis absorption maxima to longer wavelengths (~350 nm vs. ~290 nm for Michler’s Ketone).

- Photostability : Assess degradation under UV light (λ = 365 nm) using HPLC-UV.

- Applications : Unlike Michler’s Ketone (a photoinitiator), this compound’s aldehyde group enables covalent bonding in polymer scaffolds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.